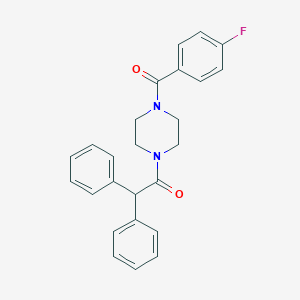![molecular formula C23H23FN2O2 B248489 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248489.png)
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FNa, is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. FNa is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Mechanism of Action
The exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, reduction of oxidative stress and inflammation, and inhibition of cell proliferation. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been found to have vasodilatory effects, which may contribute to its potential use in the treatment of hypertension and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its potential pharmacological properties, which make it a promising candidate for drug development. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to have a low toxicity profile, which is an important factor in drug development. However, one of the limitations of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine, including the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine and its potential use in the treatment of various diseases. Furthermore, the development of 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine derivatives with improved pharmacological properties may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesis Methods
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine can be synthesized through a multi-step reaction that involves the coupling of 4-fluorobenzylamine with 2-naphthol, followed by acetylation of the resulting product with piperazine. The reaction can be optimized by controlling the reaction conditions and using appropriate catalysts and solvents to obtain a high yield of pure 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine.
Scientific Research Applications
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields, including cancer, neurological disorders, and cardiovascular diseases. 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been investigated for its potential use as a vasodilator in the treatment of hypertension and other cardiovascular diseases.
properties
Product Name |
1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
Molecular Formula |
C23H23FN2O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H23FN2O2/c24-21-8-5-18(6-9-21)16-25-11-13-26(14-12-25)23(27)17-28-22-10-7-19-3-1-2-4-20(19)15-22/h1-10,15H,11-14,16-17H2 |
InChI Key |
AGMHMHQXDAGPKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)